molecular formula C13H14O2 B15170562 3(2H)-Benzofuranone, 2-(4-pentenyl)- CAS No. 646522-87-4

3(2H)-Benzofuranone, 2-(4-pentenyl)-

Cat. No.: B15170562
CAS No.: 646522-87-4
M. Wt: 202.25 g/mol
InChI Key: CVBIZUDECDJOEE-UHFFFAOYSA-N
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Description

Contextual Significance within Benzofuranone Chemistry

Benzofuranones, also known as coumaranones, are a class of organic compounds featuring a fused benzene (B151609) and furanone ring system. This structural motif is prevalent in a vast number of natural products and synthetic molecules, granting them a significant role in medicinal and organic chemistry. researchgate.net The benzofuranone scaffold is a key component in many biologically active compounds, with research demonstrating a wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. jocpr.comnih.govnih.gov

The versatility of the benzofuranone core allows for the synthesis of a diverse library of derivatives. Researchers have found that by modifying the substituents on the core structure, it is possible to fine-tune the biological and chemical properties of the resulting molecules. nih.gov This has made benzofuranone derivatives a major focus in the development of new therapeutic agents. nih.govnih.gov For example, certain derivatives have been investigated for their potential in treating Alzheimer's disease and for their role as enzyme inhibitors. nih.govnih.gov

Historical Perspectives on Benzofuranone Derivatives Research

The history of benzofuranone chemistry is intrinsically linked to the broader field of furan (B31954) chemistry. The first furan derivative, furan-2-carboxylic acid, was isolated by Scheele through the dry distillation of mucic acid. jocpr.com However, the parent benzofuran (B130515) ring system was first synthesized by Perkin in 1870. nih.gov

Early research focused on the isolation of benzofuranone derivatives from natural sources and the elucidation of their structures. Over the years, the focus has shifted towards the development of novel synthetic methodologies to construct the benzofuranone core and its derivatives. nih.govnih.gov The advent of modern catalytic systems, particularly those based on transition metals like palladium and copper, has revolutionized the synthesis of these compounds, allowing for greater efficiency and control over the molecular architecture. nih.govorganic-chemistry.org This has opened up new avenues for the creation of complex benzofuranone-based molecules with potential applications in various scientific fields.

Structural Framework and Nomenclature Conventions of 3(2H)-Benzofuranones

The fundamental structure of a benzofuranone consists of a benzene ring fused to a furanone ring. The nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). pressbooks.pubqmul.ac.ukiupac.org For 3(2H)-benzofuranones, the numbering of the bicyclic system begins at the oxygen atom of the furanone ring, which is assigned position 1. wikipedia.org

The name "3(2H)-Benzofuranone" provides specific structural information:

Benzofuran : Indicates the core bicyclic structure of a fused benzene and furan ring.

-one : Denotes the presence of a ketone functional group (a carbon-oxygen double bond) on the furanone ring.

3- : Specifies that the ketone group is located at the third carbon atom of the heterocyclic ring.

(2H)- : This indicates that the second carbon atom of the ring is saturated, meaning it is bonded to two hydrogen atoms (or, in the case of substituted compounds, other single-bonded groups).

In the case of 3(2H)-Benzofuranone, 2-(4-pentenyl)- , the substituent "2-(4-pentenyl)" indicates that a pentenyl group is attached to the second carbon of the benzofuranone core, with the double bond located at the fourth position of the pentenyl chain.

Nomenclature Breakdown of 3(2H)-Benzofuranone, 2-(4-pentenyl)-
ComponentMeaning
BenzofuranFused benzene and furan rings
3-oneKetone group at position 3
(2H)Saturated carbon at position 2
2-(4-pentenyl)A 4-pentenyl substituent at position 2

Overview of Research Trajectories for Alkyl/Alkenyl Substituted Benzofuranones

Research into alkyl and alkenyl substituted benzofuranones is a dynamic area of organic synthesis and medicinal chemistry. The introduction of these hydrocarbon chains can significantly influence the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity.

Modern synthetic strategies have provided chemists with a diverse toolkit for constructing these molecules. Key research trajectories include:

Transition Metal Catalysis : Palladium- and copper-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds, enabling the introduction of various alkyl and alkenyl groups onto the benzofuranone scaffold. nih.govorganic-chemistry.org Rhodium-catalyzed C-H activation is another powerful technique for the direct functionalization of the benzofuranone core. researchgate.net

Cascade Reactions : Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, offer an efficient way to build complex substituted benzofuranones from simpler starting materials. researchgate.netorganic-chemistry.org

Development of Biologically Active Compounds : A significant portion of research is dedicated to synthesizing and evaluating the biological activities of new alkyl and alkenyl substituted benzofuranones. For instance, 2-arylbenzofuran derivatives have been studied as potential treatments for Alzheimer's disease, while 2-benzylidenebenzofuran-3(2H)-ones, which contain an alkenyl-type substituent, have been identified as potent inhibitors of alkaline phosphatase. nih.govnih.gov

Examples of Research on Substituted Benzofuranones
Derivative ClassSynthetic ApproachArea of InvestigationReference
3-Alkyl-3-aryl benzofuranonesMetal-free tandem Friedel-Crafts/lactonizationDevelopment of new synthetic methods organic-chemistry.org
2,2-Disubstituted benzofuran-3(2H)-onesRh(III)-catalyzed C-H/C-C bond activationSynthesis of bioactive molecules researchgate.net
2-ArylbenzofuransMulti-step synthesis from 2-hydroxybenzaldehydeAnti-Alzheimer's disease agents nih.gov
2-Benzylidenebenzofuran-3(2H)-ones (Aurones)Condensation reactionsAlkaline phosphatase inhibitors nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646522-87-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-pent-4-enyl-1-benzofuran-3-one

InChI

InChI=1S/C13H14O2/c1-2-3-4-9-12-13(14)10-7-5-6-8-11(10)15-12/h2,5-8,12H,1,3-4,9H2

InChI Key

CVBIZUDECDJOEE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3(2H)-Benzofuranone, 2-(4-pentenyl)-

Direct synthesis of the target compound would likely involve the cyclization of a precursor already bearing the 4-pentenyl side chain.

Classical methods for the synthesis of 3(2H)-benzofuranones often involve the intramolecular cyclization of α-phenoxycarbonyl compounds. For instance, a common strategy is the intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound. oregonstate.edu In the context of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, this would necessitate a starting material like a 2-phenoxy derivative containing the 4-pentenyl group at the α-position of the carbonyl moiety. The regiochemical outcome of such cyclizations can be an issue, often favoring the sterically less-hindered product when both ortho positions on the phenol (B47542) ring are available. oregonstate.edu

Another classical route involves the Claisen-Schmidt condensation to form a chalcone (B49325), which can then be cyclized. To synthesize the target compound, this would involve the reaction of an appropriately substituted 2'-hydroxyacetophenone (B8834) with an aldehyde containing the 4-pentenyl group.

Modern synthetic chemistry offers more efficient and selective methods for the construction of the benzofuranone core.

Oxidative cyclization of 2'-hydroxychalcones is a prominent method for synthesizing aurones, which are (Z)-2-benzylidene-3(2H)-benzofuranones. This transformation can be mediated by various reagents. nih.gov Transition metal salts such as mercury(II) acetate (B1210297) (Hg(OAc)₂), copper(II) bromide (CuBr₂), and thallium(III) nitrate (B79036) (Tl(NO₃)₃) have proven to be effective for the oxidative cyclization of 2'-hydroxychalcone (B22705) derivatives to aurones. chemijournal.com For example, refluxing a 2'-hydroxychalcone with a molar equivalent of Hg(OAc)₂ in pyridine (B92270) can yield the corresponding aurone (B1235358) in high yield. chemijournal.comnih.gov To apply this to the synthesis of the specific target compound, one would need to start with a chalcone that, upon cyclization and subsequent reduction of the exocyclic double bond, would yield 3(2H)-Benzofuranone, 2-(4-pentenyl)-.

ReagentConditionsProductYield
Hg(OAc)₂Pyridine, refluxAuroneHigh
CuBr₂DMSOAuroneGood
Tl(NO₃)₃MethanolAuroneVariable

This table presents common reagents for the oxidative cyclization of 2'-hydroxychalcones to aurones.

Transition-metal catalysis has enabled the development of elegant domino or cascade reactions for benzofuranone synthesis. These reactions often involve C-H activation and subsequent annulation. For instance, rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes with cyclopropanols and alcohols can produce 2,2-disubstituted benzofuran-3(2H)-ones. researchgate.net Palladium-catalyzed reactions, such as the decarboxylative asymmetric allylic alkylation (DAAA), have been used for the enantioselective synthesis of benzofuran-3(2H)-one derivatives. researchgate.net A palladium-catalyzed hydroesterification of alkenylphenols has also been reported for the synthesis of lactones, including benzofuranones. organic-chemistry.org

Gold-catalyzed isomerization of o-alkynyl phenols represents another pathway to benzofuran-3(2H)-ones. researchgate.net These metal-catalyzed approaches offer high efficiency and control over the final product's structure.

CatalystReaction TypeStarting MaterialsProduct
Rh(III)C-H/C-C ActivationSalicylaldehyde, Cyclopropanol, Alcohol2,2-disubstituted benzofuran-3(2H)-one
Pd(II)C-H ActivationPhenylacetic acidBenzofuranone
Au(I)Isomerizationo-Alkynyl phenolBenzofuran-3(2H)-one

This table summarizes various metal-catalyzed reactions for the synthesis of the benzofuranone core.

Base-catalyzed methods are also employed in the synthesis of benzofuranone derivatives. For example, the Rap–Stoermer reaction, using a base like triethylamine, can be used to obtain benzofuran (B130515) derivatives. nih.gov A [3+2] cascade reaction of aryl acetate with 1,4-dihydroxy-2-naphthoic acid ester, facilitated by isothiourea and a vanadium catalyst, has been developed to prepare 3-aryl-3H-benzofuranone derivatives. rsc.org

Contemporary Methodologies

Synthesis of Related 3(2H)-Benzofuranone Derivatives (e.g., Aurones)

Aurones, or 2-benzylidene-3(2H)-benzofuranones, are a significant class of benzofuranone derivatives, known for the golden yellow color they impart to some flowers. ijpsr.com Their synthesis is closely related to that of other 2-substituted benzofuranones.

The most common and reliable method for aurone synthesis is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.com This can be achieved using reagents like mercury(II) acetate in pyridine or dimethyl sulfoxide. nih.govijpsr.comijpab.com

Another synthetic route is the Knoevenagel condensation of a benzofuran-3(2H)-one with an appropriate benzaldehyde (B42025), often using polyphosphoric acid (PPA). nih.gov Microwave-assisted synthesis has also been employed for the aldol (B89426) condensation of benzofuran-3(2H)-ones with N-(un)substituted quinoline-3-carbaldehydes. ijpab.com Furthermore, an eco-friendly, one-pot synthesis of aurones involves grinding substituted 2-hydroxyphenacyl chloride with aryl aldehydes using activated solid barium hydroxide (B78521) as a base. ijpab.com

The synthesis of chalcone precursors is typically achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde in an alkaline medium. nih.govnih.gov

MethodPrecursorsReagents/ConditionsProduct
Oxidative Cyclization2'-HydroxychalconeHg(OAc)₂, PyridineAurone
Knoevenagel CondensationBenzofuran-3(2H)-one, BenzaldehydePolyphosphoric Acid (PPA)Aurone
Aldol Condensation (Microwave)Benzofuran-3(2H)-one, Quinolone-3-carbaldehydePotassium t-butoxide, DMF, MicrowaveAurone
One-Pot Grinding2-Hydroxyphenacyl chloride, Aryl aldehydeBarium hydroxide (solid)Aurone

This table outlines key synthetic methods for aurones.

Condensation Reactions with Aldehydes

A primary and straightforward route to 2-substituted-3(2H)-benzofuranones involves the condensation of the parent benzofuran-3(2H)-one with an appropriate aldehyde. iau.irmdpi.com For the synthesis of the target molecule, this involves a base- or acid-catalyzed aldol-type condensation with 4-pentenal.

This reaction typically proceeds by forming an enolate from benzofuran-3(2H)-one, which then acts as a nucleophile, attacking the carbonyl carbon of 4-pentenal. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, 2-(pent-4-en-1-ylidene)benzofuran-3(2H)-one. To obtain the final target compound, a subsequent selective reduction of the exocyclic carbon-carbon double bond is necessary, leaving the benzofuranone core and the terminal alkene of the pentenyl chain intact. Catalytic hydrogenation using specific catalysts such as Wilkinson's catalyst (Rh(PPh₃)₃Cl) or transfer hydrogenation could achieve this selective reduction.

Table 1: Representative Aldol Condensation and Subsequent Reduction

Step Reactants Catalyst/Reagent Product Notes
1. Condensation Benzofuran-3(2H)-one, 4-Pentenal Piperidine or KOH in Ethanol 2-(Pent-4-en-1-ylidene)benzofuran-3(2H)-one Forms the α,β-unsaturated intermediate.

Friedel-Crafts Acylation Precursors and Subsequent Cyclization

Intramolecular Friedel-Crafts reactions provide a powerful method for the construction of the benzofuranone ring system itself, with the 2-substituent already in place. nih.govresearchgate.net This strategy involves the cyclization of a suitable α-phenoxy ketone precursor. For the target molecule, a plausible precursor is 1-phenoxyhept-6-en-2-one.

This precursor can be synthesized by the O-alkylation of phenol with 1-bromohept-6-en-2-one. The subsequent step is an intramolecular Friedel-Crafts acylation, often promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA). nih.gov The reaction proceeds via electrophilic attack of the keto-activated acyl group onto the ortho-position of the phenoxy ring, followed by cyclization to form the five-membered furanone ring, directly yielding 3(2H)-Benzofuranone, 2-(4-pentenyl)- . This approach is advantageous as it builds the core structure with the desired side chain in a single, ring-forming step.

Table 2: Synthesis via Intramolecular Friedel-Crafts Acylation

Step Reaction Reactant Catalyst Product
1 O-Alkylation Phenol, 1-Bromohept-6-en-2-one K₂CO₃ 1-Phenoxyhept-6-en-2-one

Asymmetric Catalytic Strategies

The introduction of chirality at the C2 position of the benzofuranone ring is a significant area of research, leading to enantiomerically enriched products. Both organocatalysis and transition-metal catalysis have been explored for the asymmetric synthesis of 2-substituted benzofuranones.

Asymmetric organocatalysis offers a metal-free alternative for creating the chiral center at the C2 position. A potential strategy for synthesizing enantiomerically enriched 2-(4-pentenyl)-3(2H)-benzofuranone is through a Michael addition reaction. researchgate.net This would involve the reaction of the benzofuran-3(2H)-one nucleophile with a suitable Michael acceptor, such as a vinyl sulfone or nitroalkene bearing the pentenyl moiety, in the presence of a chiral organocatalyst. Chiral bifunctional catalysts, like those derived from cinchona alkaloids or thioureas, can activate both the nucleophile and the electrophile, controlling the stereochemical outcome of the addition. researchgate.netx-mol.com

Another approach is the asymmetric allylic alkylation of the benzofuranone enolate using a pentenyl-containing electrophile catalyzed by a chiral phase-transfer catalyst.

Table 3: Representative Organocatalytic Michael Addition

Reactant 1 Reactant 2 (Michael Acceptor) Catalyst Expected Product Stereoselectivity

Transition metal catalysis, particularly with palladium, has been successfully employed for the asymmetric C2-functionalization of benzofuranones. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a highly relevant and powerful method for this transformation.

In this approach, the sodium or potassium enolate of benzofuran-3(2H)-one is reacted with an allylic electrophile, such as (E)-hept-1,6-dien-3-yl acetate, in the presence of a palladium(0) catalyst and a chiral ligand (e.g., Trost ligand, phosphinooxazolines). The palladium catalyst forms a π-allyl complex, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack from the benzofuranone enolate, resulting in the formation of the C2-alkenylated product with high enantioselectivity.

Table 4: Representative Pd-Catalyzed Asymmetric Allylic Alkylation

Nucleophile Electrophile Catalyst System Product

Derivatization Strategies and Functional Group Interconversions of the 2-(4-pentenyl) Moiety

The terminal alkene of the 2-(4-pentenyl) side chain serves as a versatile functional handle for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives.

The reactivity of the terminal double bond can be exploited through a variety of well-established chemical transformations, without affecting the benzofuranone core. nih.gov

Hydrogenation: Catalytic hydrogenation of the terminal alkene (e.g., using Pd/C and H₂) would yield 3(2H)-Benzofuranone, 2-pentyl-.

Oxidation:

Epoxidation: Treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide, 2-(3-(oxiran-2-yl)propyl)benzofuran-3(2H)-one.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix-β) or standard dihydroxylation (with OsO₄/NMO) would produce the corresponding diol.

Wacker-Tsuji Oxidation: Palladium-catalyzed oxidation in the presence of an oxidant (e.g., O₂, CuCl₂) would convert the terminal alkene to a methyl ketone, yielding 2-(4-oxopentyl)benzofuran-3(2H)-one.

Hydroboration-Oxidation: A two-step sequence involving hydroboration with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) followed by oxidative workup (H₂O₂, NaOH) would result in the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol, 2-(5-hydroxypentyl)benzofuran-3(2H)-one.

Olefin Metathesis: Cross-metathesis with other olefins using Grubbs' or Hoveyda-Grubbs catalysts can be used to elongate or modify the side chain.

Table 5: Functionalization of the Pentenyl Moiety

Reaction Reagents Product Functional Group
Hydrogenation H₂, Pd/C Alkane
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄, NMO Diol
Wacker Oxidation PdCl₂, CuCl₂, O₂ Methyl Ketone

Modifications of the Benzofuranone Core (e.g., Electrophilic Aromatic Substitution)

The benzofuranone core of 2-(4-pentenyl)-3(2H)-benzofuranone is susceptible to electrophilic aromatic substitution (SEAr), a fundamental process for the functionalization of aromatic rings. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In this specific molecule, the ether oxygen of the furanone ring and the deactivating effect of the carbonyl group are the primary determinants of the position of electrophilic attack.

The oxygen atom, by virtue of its lone pairs, is an activating, ortho, para-directing group through resonance. It enriches the electron density at the positions ortho and para to it (C4, C6, and the carbon bearing the ether linkage). Conversely, the carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. However, its influence is primarily on the furanone ring and less directly on the fused benzene ring in terms of directing incoming electrophiles. The 2-(4-pentenyl) group, being an alkyl substituent, is weakly activating and also an ortho, para-director.

The interplay of these effects governs the regioselectivity of electrophilic substitution. The powerful ortho, para-directing effect of the ether oxygen is expected to be the dominant influence. Therefore, electrophiles are predicted to preferentially attack the positions ortho and para to the oxygen atom, namely C4 and C6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(4-pentenyl)-3(2H)-Benzofuranone

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂ / FeBr₃ (Bromination)4-Bromo- and 6-Bromo-2-(4-pentenyl)-3(2H)-benzofuranoneThe strong ortho, para-directing effect of the ether oxygen directs the incoming electrophile.
HNO₃ / H₂SO₄ (Nitration)4-Nitro- and 6-Nitro-2-(4-pentenyl)-3(2H)-benzofuranoneThe nitronium ion (NO₂⁺) will be directed to the electron-rich positions ortho and para to the oxygen.
R-Cl / AlCl₃ (Friedel-Crafts Alkylation)4-Alkyl- and 6-Alkyl-2-(4-pentenyl)-3(2H)-benzofuranoneThe carbocation generated will attack the activated C4 and C6 positions.
R-COCl / AlCl₃ (Friedel-Crafts Acylation)4-Acyl- and 6-Acyl-2-(4-pentenyl)-3(2H)-benzofuranoneThe acylium ion will be directed to the C4 and C6 positions.

It is important to note that steric hindrance from the 2-(4-pentenyl) substituent might influence the ratio of ortho to para products, potentially favoring substitution at the less hindered C6 position.

Chemo-, Regio-, and Stereoselectivity in 3(2H)-Benzofuranone Synthesis

The synthesis of 3(2H)-benzofuranone, 2-(4-pentenyl)- necessitates careful control over several aspects of selectivity to achieve the desired product with high efficiency and purity.

Chemoselectivity: A primary challenge in the synthesis of this molecule is the potential for competing reactions involving the alkene in the 4-pentenyl side chain and the aromatic ring. For instance, during electrophilic additions or oxidations, both moieties could be reactive. Synthetic strategies must be designed to selectively target the desired functional group. For example, in the construction of the benzofuranone ring system, protecting the double bond or using reaction conditions that favor intramolecular cyclization over intermolecular reactions with the side chain is crucial.

Regioselectivity: The regioselective construction of the benzofuranone core is a critical consideration. A common synthetic route involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative. The position of substituents on the initial phenol will determine the final substitution pattern on the benzofuranone. To synthesize the target molecule without additional substituents on the aromatic ring, a 2-(4-pentenyl)phenoxyacetic acid would be a logical precursor. If substituted analogues are desired, the regiochemistry of the starting phenol must be precisely controlled.

Stereoselectivity: The C2 position of 2-(4-pentenyl)-3(2H)-benzofuranone is a stereocenter. Therefore, its synthesis can result in a racemic mixture of enantiomers. Achieving stereoselectivity to produce a single enantiomer requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, an asymmetric alkylation of a 3(2H)-benzofuranone enolate with a 4-pentenyl halide in the presence of a chiral ligand could be a viable strategy to introduce the side chain enantioselectively. Alternatively, an enantioselective intramolecular cyclization of a prochiral precursor could establish the stereocenter.

Table 2: Strategies for Selective Synthesis of 2-(4-pentenyl)-3(2H)-benzofuranone

SelectivitySynthetic ChallengePotential Strategy
Chemoselectivity Competing reactions at the aromatic ring and the pentenyl double bond.Use of chemoselective reagents; protection of the double bond if necessary.
Regioselectivity Control of substituent placement on the aromatic ring.Precise synthesis of the appropriately substituted phenol precursor for intramolecular cyclization.
Stereoselectivity Control of the stereocenter at the C2 position.Asymmetric alkylation, use of chiral auxiliaries, or enantioselective cyclization.

Iii. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 3(2H)-Benzofuranone, 2-(4-pentenyl)-, both one-dimensional and two-dimensional NMR techniques are indispensable for a complete structural assignment.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer a fundamental map of the molecule's structure.

The ¹H NMR spectrum provides information about the chemical environment of each proton. The aromatic protons on the benzofuranone core are expected to appear in the downfield region (typically δ 6.8-7.8 ppm), with their splitting patterns revealing their substitution pattern on the aromatic ring. The proton at the chiral center (C2) would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the pentenyl side chain. The protons of the pentenyl group would exhibit characteristic signals: the terminal vinyl protons (C5') would appear in the olefinic region (around δ 4.9-5.8 ppm), while the allylic and other methylene protons would be found further upfield.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C3) of the lactone ring is a key diagnostic signal, typically appearing significantly downfield (around δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the chiral center (C2) and the carbons of the pentenyl side chain, including the two sp² hybridized carbons of the double bond, would have distinct chemical shifts that confirm the presence and structure of the substituent.

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
Aromatic Protons6.8 - 7.8
C2-HMultiplet
C5'-H (vinyl)4.9 - 5.8
Pentenyl CH₂Upfield

Note: Specific chemical shifts and coupling constants require experimental data which is not publicly available. The table represents expected ranges and patterns.

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule. This would be instrumental in tracing the connectivity of the pentenyl side chain protons and confirming their relationship to the proton at C2. It would also help to delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and for connecting the pentenyl side chain to the benzofuranone core at the C2 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the precise mass of the parent ion of 3(2H)-Benzofuranone, 2-(4-pentenyl)-. This accurate mass measurement allows for the calculation of its elemental formula (C₁₃H₁₄O₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

HRMS Data
Parameter Value
Molecular FormulaC₁₃H₁₄O₂
Exact Mass202.0994
M+H⁺ (Calculated)203.1067

Note: The M+H⁺ value is a calculated theoretical value.

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for identifying 3(2H)-Benzofuranone, 2-(4-pentenyl)- in a mixture and assessing its purity. The retention time in the GC provides a characteristic identifier, while the mass spectrum of the eluted compound serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum would likely show characteristic losses, such as the cleavage of the pentenyl side chain, which can provide further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering complementary structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic absorption band for 3(2H)-Benzofuranone, 2-(4-pentenyl)- would be the strong carbonyl (C=O) stretching vibration of the lactone ring, expected in the region of 1760-1780 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring and the pentenyl double bond, and C-O stretching vibrations associated with the furanone ring.

IR Absorption Data
Functional Group Characteristic Absorption (cm⁻¹)
C=O (Lactone)~1770
C-H (Aromatic)~3050
C-H (Aliphatic)~2950
C=C (Aromatic)~1600, 1480
C=C (Alkenyl)~1640
C-O~1200-1000

Note: The table indicates expected absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The benzofuranone core constitutes a chromophore that would exhibit characteristic absorption maxima (λ_max) in the UV region. The precise wavelength of these absorptions can be influenced by the substitution pattern and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical data table below. This table would include key parameters that describe the crystal lattice and the refinement of the structural model.

Hypothetical Crystallographic Data for 3(2H)-Benzofuranone, 2-(4-pentenyl)-

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₄O₂
Formula Weight202.25 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1083.75
Z4
Calculated Density (g/cm³)1.24
R-factor (%)< 5

Note: The data presented in this table is purely illustrative and is not based on experimental results.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Given that 3(2H)-Benzofuranone, 2-(4-pentenyl)-, possesses a chiral center at the C2 position, it can exist as two enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of these stereoisomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the atoms and can be used to distinguish between enantiomers.

To assign the absolute stereochemistry, the experimental ECD spectrum of an enantiomerically pure sample would be recorded. This experimental spectrum would then be compared to the theoretically calculated ECD spectra for both the (R)- and (S)-enantiomers. The absolute configuration is assigned based on the best match between the experimental and calculated spectra. The calculated spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).

The results of an ECD analysis would be presented in a data table summarizing the key spectral features.

Hypothetical ECD Data for the Enantiomers of 3(2H)-Benzofuranone, 2-(4-pentenyl)-

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-isomer290+15,000
250-10,000
(S)-isomer290-15,000
250+10,000

Note: The data presented in this table is purely illustrative and is not based on experimental results.

Iv. Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the properties of a molecule from first principles. nih.govscispace.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined.

Geometry Optimization: This process computationally finds the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For 3(2H)-Benzofuranone, 2-(4-pentenyl)-, this would involve using a DFT method, such as the widely used B3LYP functional, paired with a basis set like 6-311G(d,p) to model the electronic distribution. nih.govmdpi.com The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy structure is found. The resulting data provides a precise 3D model of the molecule.

Conformational Analysis: The presence of the flexible pentenyl side chain means the molecule can exist in multiple low-energy conformations, or conformers. A thorough conformational analysis is necessary to identify the most stable conformers and understand their relative energies. This involves systematically rotating the single bonds in the pentenyl chain and performing geometry optimization on each starting structure. The results would reveal the preferred spatial arrangement of the side chain relative to the benzofuranone core.

Table 1: Illustrative Data from Geometry Optimization This table illustrates the type of structural parameters that would be obtained from a DFT-based geometry optimization of 3(2H)-Benzofuranone, 2-(4-pentenyl)-.

ParameterAtoms InvolvedExpected Outcome of Calculation
Bond Lengths (Å)
Carbonyl C=OC3=OPredicted to be a short, strong double bond, characteristic of a ketone.
C-O in RingC-O-CExpected length intermediate between a single and double bond due to aromaticity.
C=C in Side ChainC4'=C5'A standard carbon-carbon double bond length, approximately 1.34 Å.
Bond Angles (°) **
Carbonyl AngleO=C3-C2Approximately 120°, consistent with sp² hybridization.
Ring AnglesC-C-C in Benzene (B151609) RingClose to 120°, indicating the planarity of the aromatic ring.
Dihedral Angles (°) **
Pentenyl Chain TorsionC2-C1'-C2'-C3'This angle would vary significantly between different conformers, defining the chain's shape.

Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule.

Frontier Molecular Orbitals (FMOs): The most important orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap suggests the molecule is more reactive. researchgate.net For 3(2H)-Benzofuranone, 2-(4-pentenyl)-, calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO might be centered around the electrophilic carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Properties This table shows the kind of electronic properties that would be calculated for the molecule.

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally correlates with higher chemical reactivity and lower stability. dergipark.org.tr

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR chemical shifts can be predicted. epstem.net These predicted spectra can be compared to experimental spectra to aid in structural elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. cam.ac.uk

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the identification of characteristic functional groups, such as the strong C=O stretch of the ketone and the C=C stretch of the pentenyl chain.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths at which the molecule absorbs light, which is related to its color and electronic properties.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would provide a deeper understanding of the dynamic behavior of 3(2H)-Benzofuranone, 2-(4-pentenyl)-.

The pentenyl side chain is not static; it is constantly rotating and flexing due to thermal energy. Predicting the correct conformation of side chains is a critical problem in molecular modeling. h1.co MD simulations can model this dynamic behavior explicitly.

By running a simulation over a period of nanoseconds, one could observe the transitions between different low-energy conformers of the side chain. This analysis would reveal the accessibility of different conformations and the energy barriers between them, providing a dynamic picture that complements the static view from conformational analysis. nih.govnih.gov This is crucial for understanding how the molecule might change its shape to interact with other molecules or biological targets.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects.

A simulation box would be constructed with a single molecule of 3(2H)-Benzofuranone, 2-(4-pentenyl)- surrounded by a large number of explicit solvent molecules (e.g., water or an organic solvent). The simulation would track the interactions between the solute and solvent, revealing how solvent molecules arrange themselves around the benzofuranone core and the nonpolar pentenyl chain. This provides insight into solubility and the energetic contributions of solvation. Furthermore, by simulating multiple molecules together, one could study intermolecular interactions, such as how two molecules of 3(2H)-Benzofuranone, 2-(4-pentenyl)- might interact with each other, which is fundamental to understanding its bulk properties.

Molecular Docking and Modeling of Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unirioja.es This method is instrumental in drug discovery for predicting how a small molecule like 3(2H)-Benzofuranone, 2-(4-pentenyl)- might interact with a biological target, such as a protein or nucleic acid. mdpi.com

Currently, specific molecular docking studies focused exclusively on 3(2H)-Benzofuranone, 2-(4-pentenyl)- are not extensively reported in publicly available scientific literature. However, the general methodology that would be applied to investigate its biomolecular interactions is well-established. Such a study would involve the following key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of 3(2H)-Benzofuranone, 2-(4-pentenyl)- would be generated and optimized for its lowest energy conformation. A relevant biological target (receptor) would be selected based on the therapeutic area of interest, and its 3D structure would be obtained from a protein data bank.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various possible conformations and orientations would be explored.

Scoring and Analysis: The different poses of the ligand within the receptor's binding site are then "scored" based on a function that estimates the binding affinity. mdpi.com The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein would be analyzed to understand the basis of the binding.

While specific data for 3(2H)-Benzofuranone, 2-(4-pentenyl)- is not available, studies on other benzofuran derivatives have demonstrated their potential to interact with various biological targets. For example, certain benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. In such studies, molecular docking revealed key hydrogen bonding and hydrophobic interactions within the EGFR active site. Similarly, 4-nitrophenyl functionalized benzofurans have been studied for their interaction with bovine serum albumin (BSA), a model protein for understanding drug-protein interactions in the bloodstream. nih.gov

A hypothetical molecular docking study of 3(2H)-Benzofuranone, 2-(4-pentenyl)- could provide valuable information on its potential biological targets and the molecular basis for its activity. The results would typically be presented in a table summarizing the binding energy and key interacting residues.

Hypothetical Data Table from a Molecular Docking Study: This table is for illustrative purposes only, as specific studies on this compound are not currently available.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-8.5Leu83, Val91, Ala104Hydrophobic
Lys106Hydrogen Bond
Cyclooxygenase-2-7.9Val116, Leu352, Tyr385Hydrophobic
Arg513Hydrogen Bond

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens to understand the intricate details of chemical reactions. researchgate.net Through quantum mechanical calculations, it is possible to map out the entire energy landscape of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. wuxiapptec.com

As with molecular docking, specific computational studies on the reaction mechanisms involving 3(2H)-Benzofuranone, 2-(4-pentenyl)- are not readily found in the current body of scientific literature. However, the principles of computational chemistry can be applied to elucidate the mechanisms of its synthesis or its reactions. For instance, the synthesis of the benzofuranone core often involves cyclization reactions. researchgate.net

A computational study to elucidate the reaction mechanism for the formation of 3(2H)-Benzofuranone, 2-(4-pentenyl)- would typically involve:

Mapping the Potential Energy Surface: The geometries of the reactants, products, and any intermediates and transition states are optimized.

Calculating Reaction Energies and Activation Barriers: The energies of all stationary points on the potential energy surface are calculated to determine the thermodynamics and kinetics of the reaction.

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state connects the reactants and products.

For example, a common route to benzofuranones is the palladium-catalyzed carbonylation and cyclization of o-alkenylphenols. A computational study could investigate the detailed steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. The insights gained from such a study could help in optimizing reaction conditions to improve yield and selectivity.

Hypothetical Data Table from a Reaction Mechanism Study: This table is for illustrative purposes only, as specific studies on this compound are not currently available.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate 1-5.7
4Transition State 2+12.8
5Products-20.1

Such computational investigations are invaluable for gaining a fundamental understanding of the chemical behavior of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, from its potential biological interactions to the mechanisms of its chemical transformations.

V. Biomolecular Interactions and in Vitro Activity Profiles

Enzyme Inhibition Studies (In Vitro)

In vitro enzyme inhibition assays are crucial for identifying the potential therapeutic applications of a compound by assessing its ability to modulate the activity of specific enzymes.

Following a comprehensive review of scientific databases, no specific studies were identified that have investigated the in vitro inhibitory activity of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, against alkaline phosphatase. While research exists on the alkaline phosphatase inhibitory potential of other benzofuranone derivatives, such as 2-benzylidenebenzofuran-3(2H)-ones, data for the 2-(4-pentenyl)- substituted compound is not available in the current body of scientific literature.

There is no available research data from in vitro studies concerning the ability of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, to inhibit β-hematin formation. Studies have been conducted on other molecules within the 3(2H)-benzofuranone class, specifically (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which have shown activity in this area. However, these findings cannot be extrapolated to the specific compound of interest.

A thorough search of scientific literature yielded no studies that have evaluated the in vitro angiotensin-converting enzyme (ACE) inhibitory activity of 3(2H)-Benzofuranone, 2-(4-pentenyl)-. The potential for this specific compound to act as an ACE inhibitor remains uninvestigated.

Beyond the enzymes specified above, no other in vitro enzymatic inhibition studies for 3(2H)-Benzofuranone, 2-(4-pentenyl)-, were found in the public scientific domain. Its broader enzymatic activity profile is currently uncharacterized.

Antioxidant Activity (In Vitro Assays)

Antioxidant assays are performed to determine a compound's ability to neutralize harmful free radicals, indicating its potential to mitigate oxidative stress.

There are no published scientific studies that specifically report the in vitro nitric oxide radical scavenging activity of 3(2H)-Benzofuranone, 2-(4-pentenyl)-. While the antioxidant potential of other benzofuranone derivatives has been a subject of research, data pertaining to this specific molecule's capacity to scavenge nitric oxide radicals is not available.

An extensive review of scientific literature reveals a significant lack of specific research data for the chemical compound 3(2H)-Benzofuranone, 2-(4-pentenyl)- . While the broader class of benzofuranones has been the subject of various biological studies, information detailing the particular in vitro activities of this specific molecule, as outlined in the requested article structure, is not available in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables for the following sections concerning 3(2H)-Benzofuranone, 2-(4-pentenyl)-:

Cytotoxicity Studies (In Vitro Cell Line Models)

Research into other benzofuranone derivatives has shown a range of biological activities. For instance, various studies have investigated different substituted benzofuranones for their potential as antioxidant, antimicrobial, and cytotoxic agents. These studies often reveal that the type and position of substituent groups on the benzofuranone core structure play a crucial role in their biological effects. However, without specific experimental data for the 2-(4-pentenyl) substitution, any discussion of its activity would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of in vitro studies specifically investigating 3(2H)-Benzofuranone, 2-(4-pentenyl)- are necessary to populate these areas of knowledge. At present, the scientific community has not published findings on the DPPH radical scavenging, intracellular ROS scavenging, antimicrobial, antiparasitic, antifungal, or cytotoxic properties of this particular compound.

Cancer Cell Line Cytotoxicity

No publicly available data exists for the cytotoxic effects of 3(2H)-Benzofuranone, 2-(4-pentenyl)- on cancer cell lines.

Normal Cell Line Cytotoxicity

No publicly available data exists for the cytotoxic effects of 3(2H)-Benzofuranone, 2-(4-pentenyl)- on normal cell lines.

Receptor Binding and Signaling Pathway Modulation (In Vitro)

No publicly available data exists regarding the receptor binding or signaling pathway modulation of 3(2H)-Benzofuranone, 2-(4-pentenyl)-.

Vi. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of the 2-(4-pentenyl) Side Chain on In Vitro Activity

The substituent at the C-2 position of the benzofuranone scaffold is a critical determinant of the molecule's biological profile. mdpi.com The 2-(4-pentenyl) side chain, with its specific length, degree of saturation, and stereochemical possibilities, plays a significant role in molecular interactions with biological targets.

While direct studies comparing the 2-(4-pentenyl) side chain to other chain lengths on the 3(2H)-benzofuranone core are limited, general principles of medicinal chemistry and related studies on similar scaffolds provide valuable insights. The length and saturation of an alkyl or alkenyl side chain primarily influence the compound's lipophilicity, steric profile, and conformational flexibility.

Research on other heterocyclic compounds has demonstrated that anticancer activity can be dependent on the nature of substituents at the C-2 position. For instance, in a series of quinoxaline (B1680401) derivatives, the activity was shown to improve with increasing bulk of the alkylcarbonyl group, in the order of ethyl < isopropyl < tert-butyl. nih.gov This suggests that the steric bulk and lipophilicity of the side chain are important for activity. In another study on 2,3-dihydro-5-hydroxybenzofuran derivatives, replacing di-methyl side chains with longer di-pentyl side chains was found to be favorable for certain antioxidant activities. nih.gov

Table 1: General SAR Principles for C-2 Side Chain Modifications (Illustrative)
Side Chain FeatureGeneral ObservationPotential Impact on ActivityReference Compound Class
Increased Chain Length (e.g., Methyl to Pentyl)Often increases lipophilicity.Can enhance membrane permeability and hydrophobic interactions with target. May be favorable for activity.2,3-dihydro-5-hydroxybenzofurans nih.gov
Increased Steric Bulk (e.g., Ethyl to tert-Butyl)Occupies more space at the binding site.Can improve binding affinity if the pocket accommodates the bulk. Can also decrease activity if it causes steric hindrance.Quinoxaline 1,4-di-N-oxides nih.gov
Presence of Unsaturation (Alkyl vs. Alkenyl)Introduces rigidity (no free rotation around C=C bond) and potential for π-π interactions.Can lock the side chain into a more favorable (or unfavorable) conformation for binding. May alter metabolic profile.Benzothiazine-1,1-dioxides researchgate.net

Chirality plays a pivotal role in the interaction between a small molecule and its biological target. The 2-(4-pentenyl)-3(2H)-benzofuranone molecule possesses a chiral center at the C-2 position of the benzofuranone ring. Consequently, it can exist as two enantiomers (R and S).

It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Substituent Effects on the Benzofuranone Core

Modifications to the aromatic core of the benzofuranone system provide a powerful means to modulate the electronic properties, lipophilicity, and hydrogen-bonding capacity of the molecule, thereby influencing its biological response.

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance biological activity. Studies on benzofuran (B130515) derivatives have consistently shown that halogenation can lead to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are specific, attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen on the benzofuranone core is a critical determinant of its effect. nih.gov For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl moiety was found to double the potency and inhibitory activity in one study. nih.gov In another series of compounds, a (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone derivative exhibited the highest activity against a multidrug-resistant parasite strain. nih.gov These findings suggest that strategic halogenation of the benzofuranone core of 2-(4-pentenyl)-3(2H)-benzofuranone could be a viable approach to enhance its biological efficacy.

Table 2: Effect of Halogenation on the In Vitro Activity of Benzofuranone Derivatives
Compound/ModificationAssay/TargetActivity Metric (IC50 or Inhibition)Reference
Compound with F at position 4uPA InhibitionKi = 88 nM; IC50 = 0.43 µM nih.gov
(Z)-6-chloro-benzofuranone derivative (5h)P. falciparum (K1 strain)IC50 = 0.654 nM nih.gov
Bromomethyl-substituted benzofuran (Compound 1)HL60 Leukemia CellsIC50 = 0.1 µM mdpi.com

Hydroxyl (-OH) and alkoxy (-OR) groups can profoundly influence a molecule's activity by altering its polarity, solubility, and hydrogen-bonding capabilities. SAR studies have indicated that a phenolic hydroxyl group on the benzofuran ring can be crucial for modulating anticancer activity. nih.gov Specifically, the introduction of a hydroxyl group at the C-7 position has been shown to improve anticancer activity by acting as a hydrogen bond donor, which can enhance interaction with the target. nih.gov

Alkoxy groups, particularly methoxy (B1213986) (-OCH₃) groups, also play a significant role. In a study of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, derivatives with methoxy substituents on the benzofuranone core were highly active against Plasmodium falciparum. nih.gov Notably, a 7-methoxy substituted analog was the most potent against the drug-sensitive 3D7 strain. Furthermore, these methoxy-substituted compounds demonstrated the lowest cytotoxicity, suggesting that such substitutions can also influence the selectivity profile of the molecule. nih.gov

The addition of lipophilic alkyl or prenyl groups to the benzofuranone core can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. While specific data on prenyl substitution on the 3(2H)-benzofuranone core is scarce, studies on related structures provide relevant insights. For other alkyl groups, research on 2,3-dihydro-5-hydroxybenzofuran derivatives showed that introducing bulky di-tert-butyl groups at positions 4 and 6 (ortho to the hydroxyl group) resulted in more lipophilic compounds and was considered more favorable for antioxidant activity than smaller di-methyl groups. nih.gov This suggests that increasing the lipophilicity and steric bulk on the aromatic ring can be a beneficial modification, provided the target binding site can accommodate such changes. The strategic placement of alkyl groups on the benzofuranone core of 2-(4-pentenyl)-3(2H)-benzofuranone could therefore be a key factor in optimizing its biological activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling serves as a powerful tool in rational drug design, enabling the identification of the essential steric and electronic features of a molecule that are responsible for its biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, in a specific spatial arrangement. For the benzofuranone class of compounds, these models are instrumental in screening large chemical libraries for novel hits and in guiding the structural modifications of existing leads to enhance their desired biological effects.

While a dedicated pharmacophore model for 3(2H)-Benzofuranone, 2-(4-pentenyl)- is not available in published literature, we can infer potential key features based on the general characteristics of the benzofuranone core and the nature of its substituent. The benzofuranone moiety itself presents several potential interaction points:

Aromatic Ring: The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a biological target.

Keto Group: The carbonyl group at the 3-position is a potential hydrogen bond acceptor.

Oxygen Atom: The oxygen atom within the furanone ring can also act as a hydrogen bond acceptor.

The 2-(4-pentenyl) substituent introduces a significant hydrophobic element to the molecule. The flexible alkyl chain allows it to adopt various conformations to fit into a hydrophobic pocket of a target protein. The terminal double bond might also be involved in specific interactions.

Hypothetical Pharmacophoric Features of 3(2H)-Benzofuranone, 2-(4-pentenyl)-

To illustrate the potential pharmacophoric features, a hypothetical model can be proposed. This model would likely include a hydrophobic feature corresponding to the pentenyl chain, an aromatic feature for the benzene ring, and a hydrogen bond acceptor feature for the carbonyl oxygen. The relative spatial arrangement of these features would be critical for biological activity.

FeatureDescriptionPotential Interacting Residues in a Target Protein
AromaticThe fused benzene ring.Phenylalanine, Tyrosine, Tryptophan
Hydrogen Bond AcceptorThe carbonyl oxygen at the 3-position.Serine, Threonine, Asparagine, Glutamine
HydrophobicThe 2-(4-pentenyl) side chain.Leucine, Isoleucine, Valine, Alanine

Ligand Design Principles Based on the Benzofuranone Scaffold

Drawing from broader research on benzofuranone derivatives, several ligand design principles can be postulated for optimizing the activity of 3(2H)-Benzofuranone, 2-(4-pentenyl)-. Structure-activity relationship (SAR) studies on related compounds often reveal key insights. For instance, modifications to the substituents on the benzofuranone core can significantly impact potency and selectivity.

Vii. Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of benzofuranone derivatives. It allows for the effective separation of the target compound from a complex mixture, enabling precise quantification.

Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like 3(2H)-Benzofuranone, 2-(4-pentenyl)-. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the definitive identification of volatile and semi-volatile compounds. walisongo.ac.idresearchgate.net The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. nih.gov This allows for unambiguous identification of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, even at trace levels within complex samples like plant extracts. walisongo.ac.idrsc.orgmdpi.com The NIST Mass Spectrometry Data Center provides reference spectra for related benzofuranone structures, which are crucial for compound identification. nist.gov

Gas Chromatography-Flame Ionization Detector (GC-FID): The flame ionization detector is a robust and widely used detector for the quantification of organic compounds. nih.gov While it does not provide structural information like a mass spectrometer, it offers high sensitivity and a wide linear range for quantification. nih.gov A GC-FID method would be appropriate for routine analysis and quantification of 3(2H)-Benzofuranone, 2-(4-pentenyl)- when its identity has already been confirmed, for instance, in quality control applications. nih.gov

Table 1: Illustrative GC Parameters for Benzofuranone Analysis
ParameterTypical SettingPurpose
Column Type Capillary Column (e.g., DB-5MS, HP-1)Provides high-resolution separation of complex mixtures. nist.gov
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium or HydrogenInert gas to carry the analyte through the column.
Oven Program Initial temp 50-70°C, ramp 3-10°C/min to 280-300°CSeparates compounds based on their boiling points and column interactions. nist.gov
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra for library matching.
FID Detector Temperature: 250-300 °CMaintains the analyte in the gas phase for efficient ionization in the flame.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For benzofuranone derivatives, HPLC, particularly when coupled with a mass spectrometer (LC-MS), can be a powerful analytical tool. nih.gov

The analysis of benzofurans by HPLC often involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. pharmiweb.com An HPLC-MS method was successfully developed for a chlorinated benzofuran (B130515) intermediate, demonstrating the technique's applicability to this class of compounds. nih.gov This approach would allow for the separation and detection of 3(2H)-Benzofuranone, 2-(4-pentenyl)- from complex matrices, with the mass spectrometer providing definitive identification and quantification. Detectors like UV-Vis can also be used if the compound possesses a suitable chromophore.

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. acs.orgresearchgate.net SFE offers several advantages, including the use of non-toxic, inexpensive solvents and the ability to tune selectivity by modifying pressure and temperature. neist.res.inmdpi.com

In the context of 3(2H)-Benzofuranone, 2-(4-pentenyl)-, SFE can be employed to selectively extract the compound from a solid matrix, such as plant material. researchgate.net The extraction conditions (pressure, temperature, and use of co-solvents) can be optimized to maximize the recovery of the target analyte. neist.res.in The resulting extract is clean, with minimal solvent residue, and can be directly coupled or subsequently analyzed by GC or HPLC for separation and quantification. nih.govnih.gov This coupling of SFE with chromatography provides a streamlined and environmentally friendly workflow for the analysis of natural products. mdpi.comnih.gov

Table 2: Typical Supercritical Fluid Extraction (SFE) Parameters
ParameterTypical Range/SettingPurpose and Effect
Supercritical Fluid Carbon Dioxide (CO₂)Non-toxic, non-flammable, low critical point, and environmentally benign. researchgate.net
Pressure 100 - 400 bar (atm)Increases fluid density and solvating power, enhancing extraction efficiency. neist.res.innih.gov
Temperature 40 - 100 °CAffects both solvent density and analyte vapor pressure; optimization is key. nih.gov
Co-solvent (Modifier) Methanol or Ethanol (0-10%)Added to increase the polarity of the supercritical fluid to extract more polar analytes. neist.res.in
Extraction Time 30 - 120 minutesDuration required for quantitative extraction, dependent on matrix and conditions. nih.gov

Sample Preparation and Extraction Methods for Complex Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique ideal for extracting volatile and semi-volatile organic compounds from various matrices. walisongo.ac.idmdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition onto the fiber coating. walisongo.ac.id The fiber is then directly inserted into the GC injector for thermal desorption and analysis. rsc.org

For a compound like 3(2H)-Benzofuranone, 2-(4-pentenyl)-, headspace SPME (HS-SPME) would be particularly effective for analysis in plant tissues or food samples. mdpi.com The choice of fiber coating is crucial for selective and efficient extraction. mdpi.comnih.gov

Table 3: Common SPME Fiber Coatings and Their Applications
Fiber CoatingAbbreviationPrimary Application
PolydimethylsiloxanePDMSNon-polar volatile compounds. nih.gov
Divinylbenzene/PolydimethylsiloxaneDVB/PDMSPolar volatile compounds, amines. walisongo.ac.idnih.gov
Carboxen/PolydimethylsiloxaneCAR/PDMSVolatile compounds with low molecular weight. nih.gov
Divinylbenzene/Carboxen/PDMSDVB/CAR/PDMSBroad range of volatile and semi-volatile compounds. nih.gov

Beyond traditional methods like maceration or Soxhlet extraction, several advanced solvent extraction techniques offer improved efficiency, reduced extraction times, and lower solvent consumption. researchgate.netmdpi.com These methods are highly applicable for extracting benzofuranones from solid samples like medicinal plants.

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer, leading to more efficient extraction in shorter times. acs.orgmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample, causing internal pressure to build within the sample matrix. acs.org This ruptures cell structures and accelerates the extraction of target compounds into the solvent. researchgate.net

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction, ASE uses conventional solvents at elevated temperatures and pressures. semanticscholar.org These conditions increase the efficiency and speed of the extraction process, allowing for exhaustive extraction in minutes with reduced solvent volume. researchgate.netsemanticscholar.org

Table 4: Comparison of Advanced Solvent Extraction Techniques
TechniquePrincipleAdvantagesConsiderations
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFast, low cost, reduced thermal degradation. acs.orgEfficiency can be matrix-dependent.
Microwave-Assisted Extraction (MAE) Microwave heatingVery fast, reduced solvent use, high efficiency. acs.orgresearchgate.netRequires polar solvents; potential for localized overheating.
Accelerated Solvent Extraction (ASE) Elevated temperature and pressureFast, automated, exhaustive extraction, low solvent use. semanticscholar.orgHigher initial equipment cost.

Viii. Advanced Applications in Chemical Science and Materials Research

Role as Synthetic Intermediates and Precursors in Organic Synthesis

The benzofuranone core is a valuable building block in organic synthesis. Molecules containing this moiety are often utilized as intermediates in the construction of more complex, biologically active compounds or novel material precursors. The 2-(4-pentenyl) substituent on 3(2H)-benzofuranone offers a reactive handle—the terminal alkene—that can be readily functionalized through a variety of well-established organic reactions.

Key synthetic transformations involving the pentenyl side chain can include:

Oxidative cleavage: to yield an aldehyde, which can then participate in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build more complex side chains.

Epoxidation: followed by ring-opening reactions to introduce diol functionalities or other heteroatomic groups.

Hydroboration-oxidation: to produce a terminal alcohol, providing a site for esterification or etherification.

Metathesis reactions: allowing for the coupling with other olefins to create larger, more elaborate structures.

The benzofuranone ring itself can also be a site for further chemical modification, enabling the synthesis of a diverse library of derivatives for various screening purposes.

Synthetic TransformationReagents/ConditionsResulting FunctionalityPotential Subsequent Reactions
Oxidative CleavageO₃ then Me₂S; or KMnO₄AldehydeAldol condensation, Wittig reaction, Reductive amination
Epoxidationm-CPBAEpoxideRing-opening with nucleophiles
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHPrimary AlcoholEsterification, Etherification, Oxidation to aldehyde/acid
Olefin MetathesisGrubbs' catalyst, another olefinNew C=C bondFurther functionalization of the new olefin

Applications in Optoelectronics and Advanced Materials

Benzofuran (B130515) derivatives have garnered significant interest in the field of materials science due to their favorable electronic and photophysical properties. nih.gov The fused benzene (B151609) and furan (B31954) ring system creates a conjugated structure that can be exploited in the design of organic electronic materials. These materials are often characterized by their thermal stability, high quantum yields, and blue-light emitting capabilities. nih.gov

The potential applications for benzofuran-containing materials include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzofuran derivatives makes them suitable candidates for use as emitters or host materials in the emissive layer of OLEDs. nih.gov Their structural properties can be tuned to achieve specific emission colors and improve device efficiency and lifetime.

Fluorescent Probes: The benzofuran scaffold can be incorporated into larger molecular systems to act as a fluorescent reporter. nih.gov The fluorescence properties of these probes can be sensitive to their local environment, allowing for their use in sensing applications.

While research on 3(2H)-Benzofuranone, 2-(4-pentenyl)- itself in this area is not widely documented, its core structure is representative of the class of compounds that have shown promise in these advanced material applications.

Potential in Fragrance and Flavor Chemistry (for related derivatives)

Derivatives of dihydrobenzofuran have been investigated for their utility as fragrance and flavoring materials. google.com The structural characteristics of the dihydrobenzofuran ring system can contribute to a range of olfactory profiles, from woody and musky to floral notes.

A U.S. patent application describes how certain dihydrobenzofuran derivatives can be used to enhance and round off fragrance mixtures, often imparting a sense of naturalness and radiance even at low concentrations. google.com These compounds have been shown to be particularly effective in combination with other fragrance ingredients:

Fragrance TypeEffect of Combination with Dihydrobenzofuran DerivativesExample Fragrance Ingredients
WoodyBrighter, radiant, and clean odor impressions; more natural and fresher effect. google.comSandranol, Timberol, Iso-E-super
MuskyRounder and softer odor; imparts brightness and an impression of natural radiation. google.comGalaxolide®
FloralParticularly advantageous freshness and radiation; more rounded floral aspects. google.comLilial, Hedione, Linalool

The 2-(4-pentenyl) side chain of 3(2H)-Benzofuranone, 2-(4-pentenyl)- could potentially contribute to a unique scent profile within this class of compounds, although specific sensory data for this molecule is not publicly available. Its structure is analogous to those that have been found to be valuable in the fragrance industry.

Development of Chemical Probes and Tools for Fundamental Biological Research

The development of chemical probes is essential for elucidating complex biological processes. Fluorescent probes, in particular, allow for the visualization and tracking of biomolecules and cellular events. The benzofuran core is a key component in some fluorescent molecules used for such purposes. nih.gov

For instance, benzofuran derivatives have been explored as fluorescent markers for medical imaging. nih.gov Their ability to be conjugated to proteins, such as through reactions with lysine (B10760008) residues, enables the labeling of specific biological targets. Furthermore, the synthesis of fluorescent nucleoside analogues incorporating a benzofuran moiety has been reported as a method to probe nucleic acid-protein interactions. researchgate.net

The design of such probes often involves the strategic placement of functional groups that can either react with a biological target or whose fluorescence properties are sensitive to changes in the local environment (e.g., polarity, pH, binding events). While 3(2H)-Benzofuranone, 2-(4-pentenyl)- has not been specifically cited as a chemical probe, its structure presents possibilities for derivatization into such tools. The terminal alkene could be used as a point of attachment for linker molecules or targeting moieties, while the benzofuranone core could be chemically modified to optimize its fluorescent properties for biological imaging applications. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.